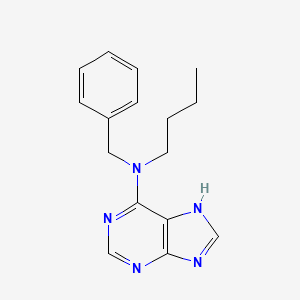

N-benzyl-N-butyl-9H-purin-6-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

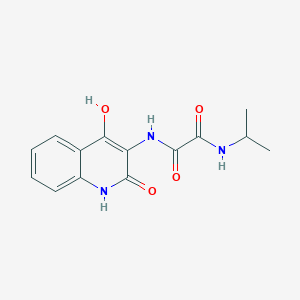

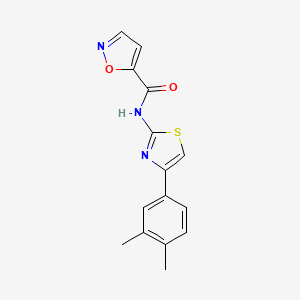

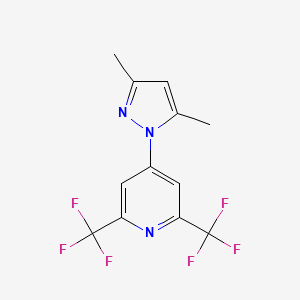

The compound "N-benzyl-N-butyl-9H-purin-6-amine" is a derivative of the purine family, which is a key structure in many biological molecules, including DNA and RNA. Purine derivatives have been extensively studied due to their biological relevance and potential therapeutic applications. The papers provided discuss various synthetic methods and characterizations of purine derivatives, which can offer insights into the synthesis and properties of "N-benzyl-N-butyl-9H-purin-6-amine".

Synthesis Analysis

The synthesis of purine derivatives can be complex due to the need for selective functionalization at specific positions on the purine ring. For instance, the paper titled "Synthetic Studies Directed towards Agelasine Analogs - Synthesis, Tautomerism, and Alkylation of 2-Substituted N-Methoxy-9-methyl-9H-purin-6-amines" describes the synthesis of N-methoxy-9-methyl-9H-purin-6-amines through N-methylation and subsequent displacement reactions . This method could potentially be adapted for the synthesis of "N-benzyl-N-butyl-9H-purin-6-amine" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of purine derivatives is crucial for their biological activity. The tautomerism observed in the N-methoxy-9-methyl-9H-purin-6-amines, as discussed in the paper on Agelasine analogs, indicates that different tautomeric forms can exist, which may also be relevant for "N-benzyl-N-butyl-9H-purin-6-amine" . Understanding the tautomeric preferences and the stability of different forms is essential for predicting the reactivity and interaction of the compound with biological targets.

Chemical Reactions Analysis

Purine derivatives can undergo various chemical reactions, including alkylation, as seen in the synthesis of N-alkylated purines . The reactivity of "N-benzyl-N-butyl-9H-purin-6-amine" would likely be influenced by the presence of the benzyl and butyl groups, which could affect the compound's overall reactivity and the selectivity of reactions at different positions on the purine ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of purine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different substituents can significantly alter these properties. For example, the introduction of a benzyl group can increase hydrophobicity and potentially affect the solubility of the compound in organic solvents . The N-glycosyl amines synthesized in another study provide insights into the impact of glycosylation on the properties of aromatic amines, which could be extrapolated to understand the properties of "N-benzyl-N-butyl-9H-purin-6-amine" .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

- Research into N-methoxy-9-methyl-9H-purin-6-amines, similar in structure to N-benzyl-N-butyl-9H-purin-6-amine, has explored their synthesis via N-methylation of known 6-chloropurines. These studies have uncovered significant variations in tautomer ratios, providing insights into their chemical behavior and potential applications in drug design and synthesis (Roggen & Gundersen, 2008).

Pharmaceutical Applications

- The synthesis of acyclic nucleotide analogues derived from N3-substituted isoguanine, which shares a purine core with N-benzyl-N-butyl-9H-purin-6-amine, demonstrates the potential of these compounds in the development of therapeutic agents. Despite a lack of antiviral or cytostatic activity in some compounds, this research underscores the importance of structural modifications for achieving desired biological activities (Alexander et al., 2000).

Material Science and Catalysis

- Studies on purine derivatives, including those similar to N-benzyl-N-butyl-9H-purin-6-amine, have revealed their ability to form unique two-dimensional hydrogen-bonding networks. These networks can stack via π–π interactions, leading to bilayers that can intercalate guest molecules. This property is significant for the development of new materials and molecular recognition systems (Jang et al., 2016).

Catalytic Applications

- The development of iron-catalyzed methods for the alkylation of amines with alcohols, using compounds structurally related to N-benzyl-N-butyl-9H-purin-6-amine, highlights the potential of these compounds in sustainable chemical synthesis. This research is particularly relevant for the creation of environmentally friendly catalytic processes (Yan, Feringa, & Barta, 2014).

Propiedades

IUPAC Name |

N-benzyl-N-butyl-7H-purin-6-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5/c1-2-3-9-21(10-13-7-5-4-6-8-13)16-14-15(18-11-17-14)19-12-20-16/h4-8,11-12H,2-3,9-10H2,1H3,(H,17,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGQHFDSZHIZSE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CC1=CC=CC=C1)C2=NC=NC3=C2NC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-N-butyl-9H-purin-6-amine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide](/img/structure/B2530468.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide](/img/structure/B2530473.png)

![1-[(tert-Butoxy)carbonyl]-3-(fluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2530476.png)

![1-[(Piperidin-4-yl)methoxy]isoquinoline](/img/structure/B2530477.png)

amine](/img/structure/B2530481.png)

![4-(Bromomethyl)-1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2530483.png)

![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-2-propylpentanamide](/img/structure/B2530486.png)

![5-acetyl-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)thiophene-2-carboxamide](/img/structure/B2530487.png)